![molecular formula C17H16N6O3S B2601309 methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034361-19-6](/img/structure/B2601309.png)
methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and pyrimidine rings are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo reactions such as N-alkylation, N-acylation, and sulfonation .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) exhibited potent antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy by showing favorable binding interactions with Lm-PTR1, a potential drug target.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. The same pyrazole derivatives (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .
Antibacterial and Antimycobacterial Properties
While not directly studied for this compound, derivatives of 1,3-diazole (which includes pyrazole structures) have shown antibacterial and antimycobacterial activities. Further investigations could explore the potential of our compound in combating bacterial infections .
Antioxidant and Anti-inflammatory Effects
Although specific data on our compound are lacking, thiophene derivatives (such as compound 12) have demonstrated antioxidant and anti-inflammatory properties. These effects may contribute to overall health benefits .
Antitumor Potential
Indole derivatives, structurally related to our compound, have been investigated for their antitumor activity. While not directly studied, exploring the antitumor potential of our compound could be worthwhile .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-17(25)15-12(3-6-27-15)21-16(24)11-8-22(9-11)13-7-14(19-10-18-13)23-5-2-4-20-23/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRPGCTXQIRKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate |
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